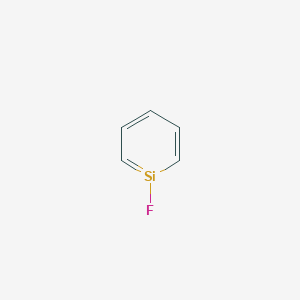
Propyl oct-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl oct-7-enoate is an organic ester compound formed from the reaction between propanol and oct-7-enoic acid. It is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry. The compound’s structure consists of a propyl group attached to the ester functional group, which is further connected to an oct-7-enoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propyl oct-7-enoate can be synthesized through esterification, where propanol reacts with oct-7-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:
C3H7OH+C8H14O2→C11H20O2+H2O
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the oct-7-enoic acid chain. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propanol and oct-7-enol.
Substitution: Formation of amides or other ester derivatives.
Applications De Recherche Scientifique
Propyl oct-7-enoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or signaling molecule in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mécanisme D'action
The mechanism of action of propyl oct-7-enoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester functional group interacts with receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Comparaison Avec Des Composés Similaires
Ethyl oct-7-enoate: Similar structure but with an ethyl group instead of a propyl group.
Propyl hex-5-enoate: Similar structure but with a shorter carbon chain.
Butyl oct-7-enoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: Propyl oct-7-enoate is unique due to its specific combination of a propyl group and an oct-7-enoic acid chain, which imparts distinct olfactory properties. Its longer carbon chain compared to similar esters like ethyl oct-7-enoate results in a different volatility and odor profile, making it particularly valuable in the flavor and fragrance industry.
Propriétés
Numéro CAS |
108058-77-1 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
propyl oct-7-enoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3H,1,4-10H2,2H3 |
Clé InChI |
KJBRZWADVLEUIE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



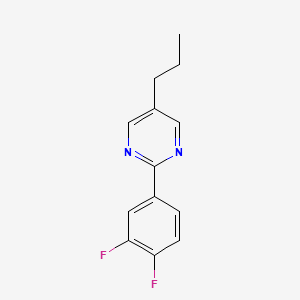
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
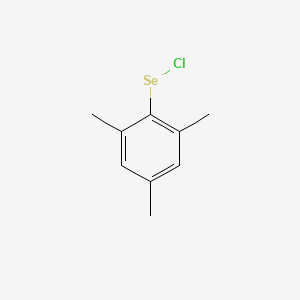
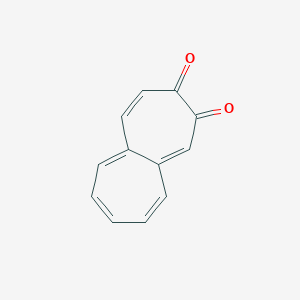
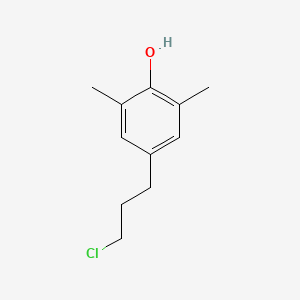
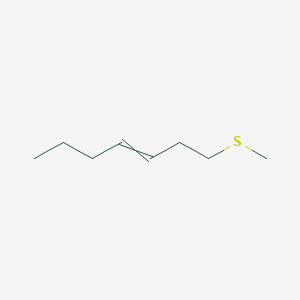
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
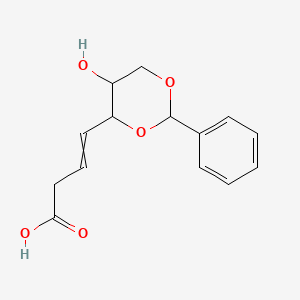
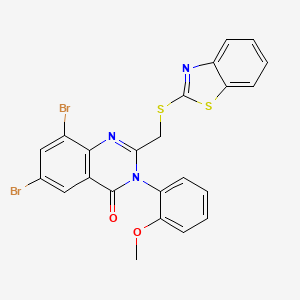
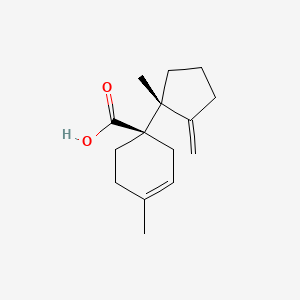
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
